Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening and Pharmacokinetic Characterization
A study conducted by Wang et al. (2011) involved virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of analogs including one with a benzo[d][1,3]dioxol-5-yl structure. These compounds were investigated for their effects on breast tumor metastasis, demonstrating significant inhibition of cell growth, angiogenesis, and induced apoptosis, along with suitable pharmacokinetic properties, indicating potential as antitumor agents (Wang et al., 2011).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) explored the corrosion inhibition properties of Schiff base compounds, including benzylidene-pyridine-2-yl-amine derivatives, on mild steel in hydrochloric acid. Their findings suggest that these compounds are effective corrosion inhibitors, with efficiency influenced by the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi et al., 2005).
Antitumor Activity
Nguyen et al. (1990) synthesized and tested various 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for antitumor activity. These compounds, related through structural analogies to the query compound, showed promise as new classes of antineoplastic agents (Nguyen et al., 1990).
Functional Models for Methane Monooxygenases
Research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes involving pyridin-2-ylmethylamine ligands as functional models for methane monooxygenases highlights the potential of related compounds in mimicking enzymatic hydroxylation processes, which could have implications in synthetic chemistry and industrial applications (Sankaralingam & Palaniandavar, 2014).
Cross-Coupling Reactions
A study by Liao et al. (2018) on the nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids, where benzylic primary amines are efficiently converted to di(hetero)arylmethanes, showcases the chemical versatility of compounds with similar structural motifs (Liao et al., 2018).
Mechanism of Action
Target of Action
It has been shown to have potent antitumor activities against hela, a549, and mcf-7 cell lines .
Biochemical Pathways
The compound’s ability to induce apoptosis suggests it may impact pathways related to cell cycle regulation and programmed cell death .
Result of Action
The compound has been shown to have potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines . It induces apoptosis and causes both S-phase and G2/M-phase arrests in HeLa cell line , suggesting it may have potential as an antitumor agent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.BrH/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11;/h1-7,16H,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXVSUCAKOJPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1609407-16-0 | |
Record name | 4-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-32-1 | |
Record name | 4-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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